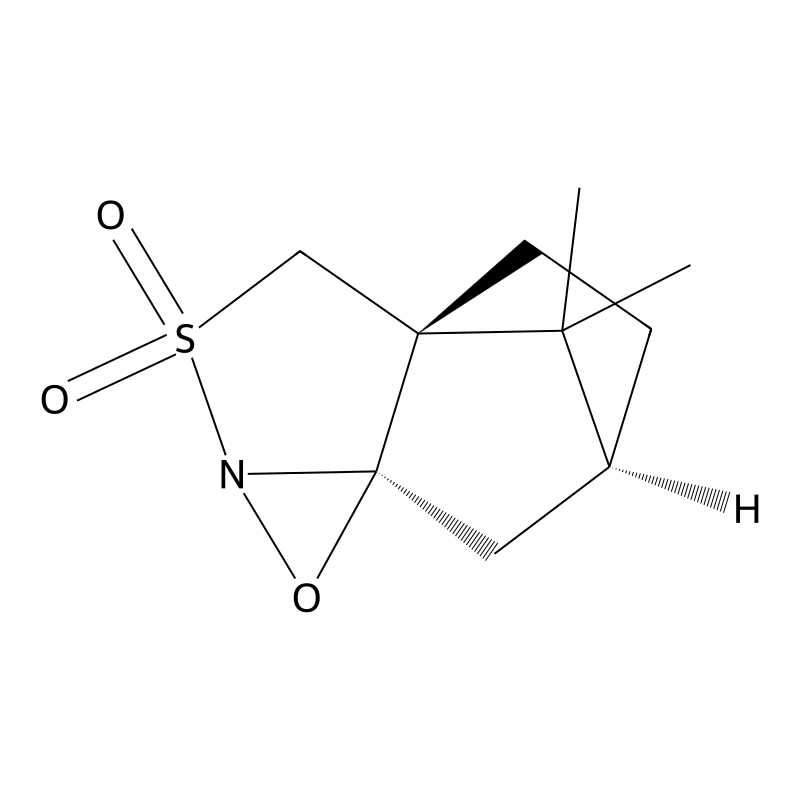

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties and Synthesis

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide, also known as (1R)-(-)-(10-camphorsulfonyl)oxaziridine, is a chiral sulfinamide molecule. It is a white crystalline solid that is soluble in many organic solvents.

The synthesis of (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide has been described in several scientific publications. One common method involves the reaction of camphorsulfonyl chloride with an appropriate amine precursor. [, 2]

Potential Applications

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is being investigated for its potential applications in various scientific research fields, including:

- Asymmetric catalysis: Due to its chirality, (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide has been explored as a catalyst for asymmetric reactions, where it can control the formation of one enantiomer over another.

- Material science: This molecule is also being studied for its potential use in the development of new materials with unique properties, such as self-assembling structures and functional polymers.

The compound (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is a complex organic molecule characterized by its unique tetracyclic structure. It is composed of carbon, nitrogen, oxygen, and sulfur atoms, with the molecular formula and a molecular weight of approximately 215.30 g/mol . The compound features a thia and oxa bridge within its tetracyclic framework, contributing to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various reactions typical for similar tetracyclic structures. Potential reactions may include:

- Nucleophilic substitutions at the nitrogen or sulfur centers.

- Oxidation reactions, particularly involving the sulfur atom.

- Ring-opening reactions under specific conditions, which could lead to derivatives with altered biological properties.

These reactions can be influenced by the presence of functional groups attached to the core structure.

Research indicates that compounds similar to (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide exhibit various biological activities including antimicrobial and antitumor effects. The unique structural features may allow for interactions with biological targets such as enzymes or receptors, potentially leading to therapeutic applications.

The synthesis of this compound can involve several steps:

- Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.

- Functionalization to introduce the dimethyl and oxa groups.

- Dioxo formation, which may involve oxidation steps.

Specific synthetic routes can vary based on starting materials and desired yields but generally require careful control of reaction conditions to ensure the integrity of the stereochemistry.

The potential applications of (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide include:

- Pharmaceutical development, particularly for drugs targeting infections or cancer.

- Chemical biology, where it may serve as a probe for studying biological processes.

- Material science, where its unique properties could be harnessed in creating novel materials.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus may include:

- Binding affinity studies with target proteins or enzymes.

- Cellular uptake assays to determine bioavailability.

- Toxicity assessments to evaluate safety profiles.

These studies help elucidate the mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Ethyl-8,8-dimethyl-1-oxa-4-azaspiro[5.5]undecane | Spirocyclic structure | |

| (1S,6R,8S)-11,11-dimethyl-3,3-dioxo-5-oxa | Dioxo functionality | |

| (1R)-7-methylthio-(1S)-2-(methylamino)cyclopentan | Contains a thiol group |

These compounds highlight the diversity in structural modifications that can influence biological activity and chemical properties while maintaining some core characteristics that define their class.

The uniqueness of (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide lies in its specific arrangement of functional groups and stereochemistry that may confer distinct pharmacological profiles compared to these similar compounds.

Evolution of Oxaziridine Chemistry in Organic Synthesis

Oxaziridines are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms arranged in a strained ring structure. They were first discovered by Emmons in 1957, marking the beginning of oxaziridine chemistry. These compounds quickly garnered attention due to their unique reactivity stemming from the highly strained three-membered ring and relatively weak N-O bond.

The standard method for oxaziridine preparation involves oxidation of an imine to afford the corresponding oxaziridine, with m-chloroperbenzoic acid (m-CPBA) being the most common oxidizing agent as described in Emmons' initial report. Alternative synthetic routes have since been developed, including:

- Oxidation using cobalt/O₂ systems

- Urea-hydrogen peroxide complexes

- In situ generated peroxyimidate

- Rhenium-peroxide systems

- Photochemical rearrangement of nitrones

- Ozonolysis of Schiff bases

Experimental and theoretical studies support a two-step mechanism for imine oxidation, as shown in the following table summarizing the major synthetic approaches:

The evolution of oxaziridine chemistry has led to the development of several distinct classes based on their N-substituents, including N-H oxaziridines, N-alkyloxaziridines, N-sulfonyloxaziridines, and N-phosphinoyloxaziridines, each with unique reactivity profiles and applications.

Franklin Davis' Pioneering Contributions to N-Sulfonyloxaziridines

In the 1980s, Franklin A. Davis and his research group made groundbreaking contributions to oxaziridine chemistry, particularly in the development of N-sulfonyloxaziridines. Their extensive work led to these compounds being commonly referred to as "Davis' oxaziridines" in scientific literature.

N-sulfonyloxaziridines quickly became the most extensively utilized class of oxaziridines in organic synthesis due to three key advantages over other types:

- Enhanced stability allowing for isolation and storage

- Ease of synthesis through well-defined procedures

- Superior oxidizing ability compared to N-alkyloxaziridines

Davis' synthetic approach involved oxidation of N-sulfonyl imines, which were prepared by condensation of sulfonamides (RSO₂NH₂) with aromatic aldehydes using either Brønsted or Lewis acids. While early reports described the oxidation using m-CPBA with a phase transfer catalyst, Davis later introduced the use of buffered potassium peroxymonosulfate (Oxone™) as a less expensive and more practical alternative.

This methodology proved highly scalable, enabling the preparation of over 100 grams of N-sulfonyloxaziridines in just two steps from the corresponding aldehydes. The widespread adoption of these reagents in organic synthesis demonstrates the significance of Davis' contributions to the field.

Development of Camphor-Derived Chiral Oxaziridines

The introduction of camphor-derived chiral oxaziridines represented a major advancement in asymmetric synthesis. These compounds, including (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide, leverage the rigid bicyclic structure of camphor to create powerful chiral oxidizing agents.

The specific compound featured in this article, (1R)-(-)-camphorsulfonyloxaziridine (CAS 16212283), is part of a family of chiral oxaziridines developed for asymmetric oxygen transfer reactions. Its enantiomer, (1S)-(+)-camphorsulfonyloxaziridine (CAS 104322-63-6), is also well-documented in the literature.

Page and co-workers made significant contributions to this field by preparing N-H oxaziridines from camphor and fenchone. Due to the steric hindrance around the ketone moiety in these structures, they developed an alternative synthetic sequence involving nitrosation and rearrangement followed by ammonolysis and oxidation. This approach provided access to N-H oxaziridines with remarkable stability compared to typical compounds in this class.

The development of camphor-derived chiral oxaziridines had profound implications for asymmetric synthesis, as exemplified by their use in key steps of complex natural product syntheses, including taxol. Both the Holton Taxol total synthesis and the Wender Taxol total synthesis featured asymmetric α-hydroxylation with camphorsulfonyloxaziridine.

Taxonomic Classification within Heterocyclic Chemistry

Oxaziridines belong to the broader family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Within this vast domain, oxaziridines are classified as three-membered heterocycles with two heteroatoms (nitrogen and oxygen).

The taxonomic classification of oxaziridines places them alongside other important three-membered heterocycles:

| Ring Type | Example Compounds | Heteroatoms | Saturation State |

|---|---|---|---|

| Three-membered rings | Aziridine | Single N | Saturated |

| Oxirane (epoxide) | Single O | Saturated | |

| Thiirane | Single S | Saturated | |

| Three-membered rings with two heteroatoms | Diaziridine | Two N | Saturated |

| Oxaziridine | N + O | Saturated | |

| Thiaziridine | N + S | Saturated | |

| Dioxirane | Two O | Saturated | |

| Dithiirane | Two S | Saturated |

This taxonomic framework places oxaziridines within a specific niche of heterocyclic chemistry, highlighting their unique structural features and reactivity patterns. Their inclusion of both nitrogen and oxygen in a strained three-membered ring contributes to their distinctive chemical behavior.

From a structural perspective, oxaziridines possess several noteworthy features:

- A highly strained three-membered ring creating high energy

- A relatively weak N-O bond susceptible to cleavage

- Nitrogen with potential for varied substitution patterns

- Stereogenic centers allowing for chiral derivatives

These attributes combine to make oxaziridines, particularly the camphor-derived variant discussed in this article, valuable reagents in organic synthesis with applications that continue to expand as research progresses.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant